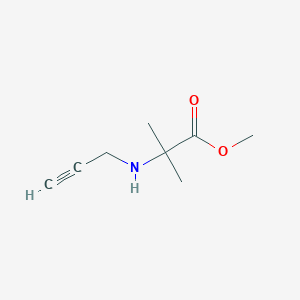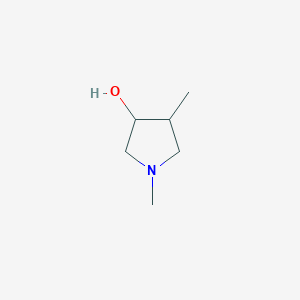![molecular formula C31H28O2P2 B14908048 Bicyclo[2.2.1]hept-5-ene-2,3-diylbis(diphenylphosphane) dioxide](/img/structure/B14908048.png)
Bicyclo[2.2.1]hept-5-ene-2,3-diylbis(diphenylphosphane) dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[2.2.1]hept-5-ene-2,3-diylbis(diphenylphosphane) dioxide is a complex organophosphorus compound characterized by its unique bicyclic structure. This compound is known for its applications in various fields, including organic synthesis and catalysis. Its structure consists of a bicyclo[2.2.1]heptane ring system with two diphenylphosphane dioxide groups attached at the 2 and 3 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]hept-5-ene-2,3-diylbis(diphenylphosphane) dioxide typically involves a stereoselective hydrogenation reaction. This process utilizes a series of catalysts and specific reaction conditions to achieve the desired product . The reaction conditions often include controlled temperatures and pressures to ensure the selective formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using advanced catalytic systems. These systems are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[2.2.1]hept-5-ene-2,3-diylbis(diphenylphosphane) dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the dioxide groups to other functional groups.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphine oxides, while reduction reactions can produce phosphines. Substitution reactions can lead to a variety of substituted phosphane derivatives.
Aplicaciones Científicas De Investigación
Bicyclo[2.2.1]hept-5-ene-2,3-diylbis(diphenylphosphane) dioxide has numerous applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential as a pharmacophore in drug design is being explored, particularly in the development of anticancer agents.
Industry: The compound is used in the synthesis of advanced materials and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism by which Bicyclo[2.2.1]hept-5-ene-2,3-diylbis(diphenylphosphane) dioxide exerts its effects involves its ability to act as a ligand in metal-catalyzed reactions. The compound’s phosphorus atoms can coordinate with metal centers, facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: This compound shares a similar bicyclic structure but has different functional groups, leading to distinct chemical properties and applications.
Bicyclo[2.2.1]hept-5-ene-2,3-dione: Another related compound, known for its use in organic synthesis and as an intermediate in various chemical reactions.
Uniqueness
Bicyclo[2.2.1]hept-5-ene-2,3-diylbis(diphenylphosphane) dioxide is unique due to its dual phosphane dioxide groups, which provide distinct reactivity and coordination properties. This makes it particularly valuable in catalysis and as a ligand in metal-catalyzed reactions, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C31H28O2P2 |
|---|---|
Peso molecular |
494.5 g/mol |
Nombre IUPAC |
5,6-bis(diphenylphosphoryl)bicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C31H28O2P2/c32-34(26-13-5-1-6-14-26,27-15-7-2-8-16-27)30-24-21-22-25(23-24)31(30)35(33,28-17-9-3-10-18-28)29-19-11-4-12-20-29/h1-22,24-25,30-31H,23H2 |
Clave InChI |
FXCYJNJQLLGGGH-UHFFFAOYSA-N |
SMILES canónico |
C1C2C=CC1C(C2P(=O)(C3=CC=CC=C3)C4=CC=CC=C4)P(=O)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromoimidazo[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B14907971.png)
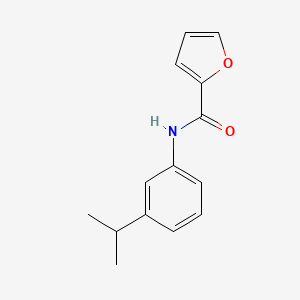
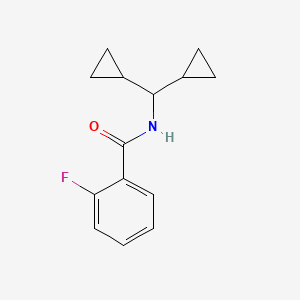

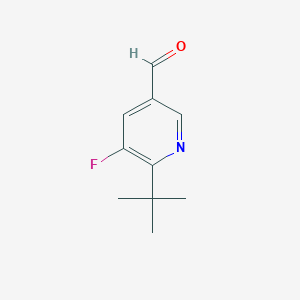
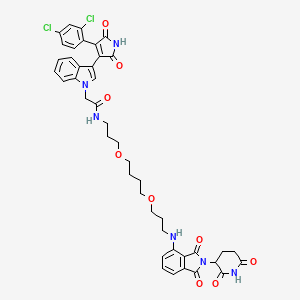
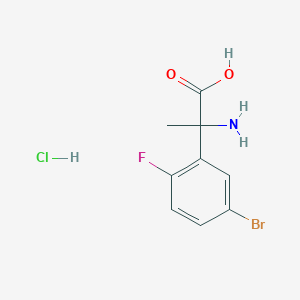
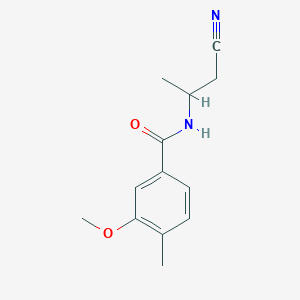
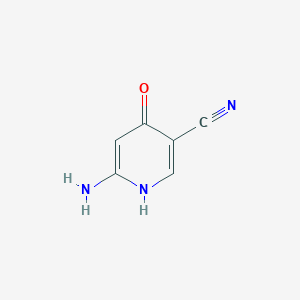
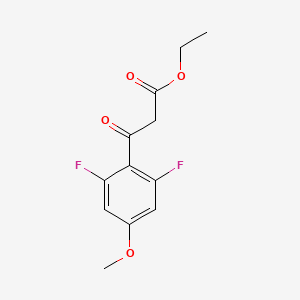
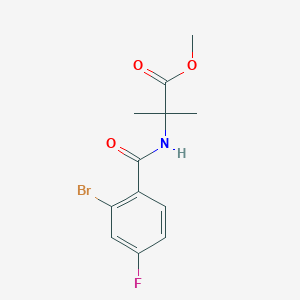
![3-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)propanenitrile](/img/structure/B14908039.png)
